AEW-541 HCl - 1618643-96-1

AEW-541 HCl

Catalog Number: EVT-258398
CAS Number: 1618643-96-1
Molecular Formula: C27H31Cl2N5O
Molecular Weight: 439.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEW-541 is a selective inhibitor of the IGF-IR kinase. IGF-IR-mediated signaling promotes survival, anchorage-independent growth, and oncogenic transformation, as well as tumor growth and metastasis formation in vivo. Therefore, inhibiting this kinase pathway may lead to antitumor activity.
Synthesis Analysis

The synthesis of AEW-541 involves several steps that focus on creating a compound capable of selectively inhibiting IGF-IR. While specific synthetic pathways are proprietary, general strategies for synthesizing similar compounds include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that can undergo various chemical transformations.
  2. Key Reactions:
    • Coupling Reactions: These are often employed to form the core structure of the compound.
    • Functional Group Modifications: Various functional groups are introduced or modified to enhance potency and selectivity towards IGF-IR.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to obtain AEW-541 in high purity.
Molecular Structure Analysis

The molecular structure of AEW-541 can be described by its chemical formula C20H22ClN3OC_{20}H_{22}ClN_{3}O and its molecular weight of approximately 359.86 g/mol. The structural representation highlights the presence of a chlorinated aromatic ring system, which contributes to its biological activity.

Structural Data

  • Molecular Formula: C20H22ClN3O
  • Molecular Weight: 359.86 g/mol
  • CAS Number: 1618643-96-1

The compound's three-dimensional conformation allows it to effectively bind to the ATP-binding site of IGF-IR, thus inhibiting its kinase activity .

Chemical Reactions Analysis

AEW-541 primarily participates in biochemical reactions where it acts as an inhibitor of kinase activity. The key reaction can be summarized as follows:

  1. Inhibition of IGF-IR Kinase Activity:
    • AEW-541 binds to the ATP-binding site on IGF-IR, preventing the phosphorylation of downstream signaling molecules.
    • This inhibition disrupts critical pathways involved in cell proliferation and survival.

Experimental studies have shown that AEW-541 effectively reduces phosphorylation levels of key substrates within the IGF signaling pathway, leading to decreased cell viability in cancer cell lines .

Mechanism of Action

The mechanism of action for AEW-541 involves its selective inhibition of IGF-IR signaling pathways:

  1. Binding Affinity: AEW-541 exhibits high binding affinity for IGF-IR with an IC50 value of approximately 0.086 µM, indicating potent inhibitory activity .
  2. Downstream Effects:
    • Inhibition leads to reduced activation of downstream signaling cascades such as PI3K/AKT and MAPK pathways.
    • This results in decreased cellular proliferation, increased apoptosis, and reduced tumor growth.

Research indicates that AEW-541 not only inhibits tumor growth directly but may also enhance the efficacy of other therapeutic agents when used in combination treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

These properties are crucial for formulating AEW-541 into effective therapeutic agents for clinical use .

Applications

AEW-541 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for its anti-tumor effects across various types of cancers, including biliary tract cancer and hepatocellular carcinoma.
  2. Drug Repurposing: Recent studies have explored repurposing AEW-541 for treating infections caused by Toxoplasma gondii, showcasing its versatility beyond oncology .
  3. Research Tool: Used extensively in laboratory settings to study IGF signaling pathways and their implications in cancer biology.
Introduction to AEW-541 HCl

Historical Development and Discovery of AEW-541 HCl

The discovery of AEW-541 HCl originated from systematic drug discovery efforts at Novartis Pharmaceuticals in the early 2000s. Researchers employed structure-based drug design to develop pyrrolo[2,3-d]pyrimidine derivatives capable of selectively targeting the ATP-binding pocket of IGF-1R. A pivotal 2004 study by García-Echeverría et al. first characterized NVP-AEW541 (the free base form) as a potent, orally bioavailable inhibitor with significant in vivo antitumor efficacy [2] [4].

Key milestones in its development include:

  • Molecular Optimization: Lead compound refinement focused on enhancing IGF-1R specificity while minimizing InsR inhibition to avoid metabolic derangements. This yielded AEW-541, exhibiting a 27-fold selectivity for IGF-1R (cellular IC~50~ = 0.086 μM) over InsR (IC~50~ = 2.3 μM) [4] [8].
  • In Vivo Validation: Oral administration significantly inhibited IGF-1R autophosphorylation in tumor xenografts and suppressed growth of IGF-1R-driven fibrosarcomas, establishing proof-of-concept for therapeutic application [2] [4].
  • Clinical Translation: While the free base (CAS# 475489-16-8) advanced to Phase I trials for hematologic neoplasms and solid tumors, the hydrochloride salt (CAS# 2320261-63-8) became widely utilized in research due to its improved physicochemical properties [5] [1].

Table 1: Key Developmental Milestones of AEW-541 HCl

YearMilestoneSignificance
2004First publication of in vivo antitumor dataDemonstrated oral bioavailability & tumor growth inhibition [4]
2007Process chemistry optimizationClarified cis-cyclobutane configuration (CAS# 475489-16-8) [1]
2010sPhase I trials initiationInvestigated for hematologic malignancies & solid tumors [5]
2020Repurposing studiesAnti-Toxoplasma gondii activity identified [6]

Structural Classification: Pyrrolo[2,3-d]pyrimidine Derivatives

AEW-541 HCl belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic core structure that mimics the purine ring system. This scaffold enables high-affinity interactions with the kinase domain of IGF-1R. The specific chemical designation is 7-((1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride [1] [7].

Critical structural features include:

  • Cis-Cyclobutane Configuration: The (1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl moiety is essential for potency. Early literature confusion regarding CAS numbers (475488-34-7 vs. 475489-16-8) stemmed from misassignment of the trans-isomer. X-ray crystallography confirmed the active cis-configuration [1].
  • Solubility-Enhancing Modifications: The dihydrochloride salt (CAS# 2320261-63-8) improves aqueous solubility compared to the free base, facilitating in vitro experimentation. It is typically solubilized in DMSO for stock solutions (>10 mM) and stored at -20°C for long-term stability [1] [8].
  • Spectral Characteristics: Key analytical identifiers include Molecular Weight (512.48 g/mol), Exact Mass (511.1906 Da), and InChI Key (XBUCKSAZHWFXGF-DBEIMXIDSA-N). Elemental composition is C~27~H~31~Cl~2~N~5~O (C, 63.28%; H, 6.10%; Cl, 13.83%; N, 13.67%; O, 3.12%) [1].

Table 2: Structural and Physicochemical Properties of AEW-541 HCl

PropertySpecification
IUPAC Name7-((1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Molecular FormulaC~27~H~31~Cl~2~N~5~O
CAS Number (HCl)2320261-63-8
CAS Number (Free Base)475489-16-8
Storage Conditions-20°C, desiccated
Purity>98% (HPLC)
SolubilitySoluble in DMSO (>10 mM), insoluble in aqueous buffers

Pharmacological Relevance as a Selective Kinase Inhibitor

AEW-541 HCl exerts its primary pharmacological effect through competitive inhibition of IGF-1R tyrosine kinase activity, disrupting downstream oncogenic signaling cascades. Its significance lies in its unprecedented cellular selectivity, which minimizes cross-reactivity with InsR and other kinases (e.g., HER1, PDGFR, c-Kit, Bcr-Abl IC~50~ >5-10 μM) at therapeutic concentrations [1] [8].

Mechanism of Action and Cellular Effects

  • IGF-1R Selectivity: In cell-free assays, it inhibits IGF-1R and InsR with IC~50~ values of 150 nM and 140 nM, respectively. Cellular assays reveal dramatically enhanced selectivity (IGF-1R IC~50~ = 86 nM; InsR IC~50~ = 2300 nM), attributed to distinct binding kinetics in the cellular milieu [2] [8].
  • Downstream Signaling Disruption: Treatment dephosphorylates IGF-1Rβ and its primary effector AKT, inducing G~1~/S cell cycle arrest and apoptosis. This is evidenced by reduced cyclin D1 expression, increased sub-G~1~ populations, and caspase-3 activation in diverse cancer models (neuroblastoma, sarcoma, colorectal cancer) [3] [6] [8].
  • Antiproliferative Efficacy: Growth inhibition IC~50~ values range from 0.4 μM (LAN-5 neuroblastoma) to 6.9 μM (SK-Hep-1 hepatocellular carcinoma). Sensitive models typically exhibit IGF ligand autocrine loops or IGF-1R overexpression [3] [8].

Table 3: In Vitro Antiproliferative Activity of AEW-541 HCl Across Tumor Models

Cancer TypeCell LineIC~50~ (μM)Primary Effect
NeuroblastomaLAN-50.4Apoptosis, IGF-IR/AKT suppression
NeuroblastomaHTLA-2300.5Apoptosis, IGF-II signaling blockade
Ewing SarcomaTC-71<0.5IGF-I-mediated growth inhibition
Hepatocellular CarcinomaHuh-71.4G~1~ arrest
Colorectal CancerHT-291.7Morphological alteration, growth arrest
Pancreatic NETBON6.6Dephosphorylation of IGF-1R, apoptosis

Therapeutic Applications and Combination Strategies

Beyond oncology, AEW-541 HCl demonstrates repurposing potential:

  • Biliary Tract Cancer (BTC): Synergizes with gemcitabine by co-inhibiting AKT survival pathways. Low-dose combinations significantly enhance growth suppression in EGI-1 and TFK-1 cholangiocarcinoma cells [3].
  • Antiparasitic Activity: Inhibits Toxoplasma gondii tachyzoite invasion (IC~50~ = 1.17 μM) with minimal host cytotoxicity (TD~50~ >10 μM), suggesting novel therapeutic applications [6].
  • Overcoming Chemoresistance: Reverses resistance to PI3K inhibitors in PIK3CA-mutated ovarian cancer by abrogating IGF-1R-mediated compensatory signaling [1].

Table 4: Synergistic Combinations with AEW-541 HCl

Cancer ModelCombination AgentEffectMechanistic Basis
CholangiocarcinomaGemcitabineSynergistic growth inhibitionJoint suppression of AKT & increased apoptosis
Ovarian CancerPI3Kα inhibitorsRestoration of sensitivityBlockade of IGF-1R/PI3K feedback loop
Colorectal Cancer5-FluorouracilAdditive effectIndependent cell cycle disruption mechanisms
Soft Tissue SarcomaPolo-like kinase inhibitor BI2536Additive effectG~1~/S & G~2~/M arrest potentiation

Properties

CAS Number

1618643-96-1

Product Name

AEW-541 HCl

IUPAC Name

7-((1r,3r)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride

Molecular Formula

C27H31Cl2N5O

Molecular Weight

439.56

InChI

InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H/t20-,22-;;

InChI Key

XBUCKSAZHWFXGF-NINBLYJGSA-N

SMILES

NC1=C2C(N([C@H]3C[C@H](CN4CCC4)C3)C=C2C5=CC=CC(OCC6=CC=CC=C6)=C5)=NC=N1.[H]Cl.[H]Cl

Solubility

Soluble in DMSO

Synonyms

AEW-541 HCl; AEW-541 dihydrochloride; NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.